molecular formula C14H13F2N B169626 Bis(4-fluorobenzyl)amine CAS No. 134227-41-1

Bis(4-fluorobenzyl)amine

Cat. No. B169626
CAS RN: 134227-41-1
M. Wt: 233.26 g/mol
InChI Key: YKFNPVWWPPJNAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(4-fluorobenzyl)amine is a chemical compound with the molecular formula C14H13F2N and a molecular weight of 233.26 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of Bis(4-fluorobenzyl)amine consists of two 4-fluorobenzyl groups attached to an amine (NH2) group . The InChI key for this compound is YKFNPVWWPPJNAQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Bis(4-fluorobenzyl)amine is a liquid at room temperature . It has a molecular weight of 233.26 .

Scientific Research Applications

Potassium Channel Blocking Agent

“Bis(4-fluorobenzyl)amine” is used as a potassium channel blocking agent . Potassium channel blockers are used in research to understand the function of potassium channels in cells.

Synthesis of Tris-Iron (III) Chelates

This compound is used in the synthesis of new tris-iron (III) chelates of 3-hydroxy-4-pyridinone ligands . These chelates have potential applications in medicine and environmental remediation.

Folic Acid Labeling

“Bis(4-fluorobenzyl)amine” reacts with the α- and γ-carboxyl groups of folic acid to yield 18F-labeled folate . This labeled compound can be used in medical imaging to study folic acid metabolism in the body.

Synthesis of 18F-Labeled Compounds

It is an important building block for the synthesis of 18F-labeled compounds . These compounds are used in positron emission tomography (PET) imaging, a type of medical imaging technique.

Transition Metal-Assisted Sodium Borohydride Reduction

A novel synthesis of 4-[18F]fluorobenzylamine by means of transition metal-assisted sodium borohydride reduction of 4-[18F]fluorobenzonitrile is described . This approach could successfully be extended to borohydride exchange resin (BER) enabling a viable option for use in automated synthesis .

Research Use Only

“Bis(4-fluorobenzyl)amine” is a research use only (RUO) product . This means it is intended for in vitro diagnostic use and is not for therapeutic or diagnostic use in humans or animals .

Safety and Hazards

Bis(4-fluorobenzyl)amine is considered hazardous. It can cause severe skin burns and eye damage . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12/h1-8,17H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFNPVWWPPJNAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCC2=CC=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-fluorobenzyl)amine

Synthesis routes and methods I

Procedure details

To 4-flourobenzylamine (1.17 g, 9.4 mmol) dissolved in 5 mL of THF was added 4-fluorobenzyl-bromide (0.88 g, 4.7 mmol) dropwise. The reaction was stirred overnight resulting in the formation of a white solid. After filtering off the solid solvent was removed to yield 1.08 g crude di-(4-fluorobenzyl) amine. To this was added 19 mL of CH2Cl2 and 19 mL of saturated (aq.) NaHCO3. Acetyl chloride (0.67 mL, 9.4 mmol) was added to the rapidly stirring mixture and the reaction allowed to proceed overnight. The mixture was diluted with CH2Cl2, transferred to a separatory funnel. The organic layer was separated, washed with satd (aq.) NaCl, dried over Na2SO4 and the solvent removed to yield 1.01 g oil. The product was purified by column chromatography (4×7 cm SiO2, 20-40% EtOAc/Hexanes) to yield 603 mg (55% yield) oil. LC/MS (M+H) calcd for C14H14NF2: 276.12, found: 276.13. HRMS (M+H) calcd for C14H14NF2: 276.1200, found: 276.1192. Anal calcd for C16H15F2NO: C, 69.80; H, 5.49; N, 5.08; found: C, 59.53; H, 5.41; N, 5.06. 1H NMR (500 MHz, DMSO) δ: 2.10 (s, 3), 4.45 (s, 2), 4.49 (s, 2), 7.18-7.27 (m, 8). 13C NMR (125 MHz, DMSO) δ; 21.34, 47.04, 50.04, 114.90, 115.07, 115.27, 115.45, 128.51, 128.58, 129.57, 129.64, 133.32, 133.34, 133.86, 133.89, 160.25, 160.33, 162.17, 162.27, 170.22.
Quantity
1.17 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(4-fluorobenzyl)amine
Reactant of Route 2
Reactant of Route 2
Bis(4-fluorobenzyl)amine
Reactant of Route 3
Reactant of Route 3
Bis(4-fluorobenzyl)amine
Reactant of Route 4
Reactant of Route 4
Bis(4-fluorobenzyl)amine
Reactant of Route 5
Reactant of Route 5
Bis(4-fluorobenzyl)amine
Reactant of Route 6
Reactant of Route 6
Bis(4-fluorobenzyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.